molecular formula C18H16N2O3 B5819045 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline

2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5819045
M. Wt: 308.3 g/mol
InChI Key: UCGZHYBEQDTQDD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydroisoquinoline derivative that contains a nitrophenyl group and an acryloyl group.

Mechanism of Action

The mechanism of action of 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potent antitumor activity. This makes it an ideal compound for the development of new drugs for the treatment of cancer. However, one of the main limitations of using this compound is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the research on 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is in the development of new drugs for the treatment of cancer. Another area of research is in the development of new synthetic methods for the synthesis of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as anti-inflammatory and antioxidant therapies.
In conclusion, 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction between 2-nitrobenzaldehyde and tetrahydroisoquinoline in the presence of acetic anhydride and glacial acetic acid. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the final product. The yield of the reaction is typically around 60%.

Scientific Research Applications

2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields. One of the main areas of research has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent antitumor activity and can induce apoptosis in cancer cells.

properties

IUPAC Name

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(10-9-15-6-3-4-8-17(15)20(22)23)19-12-11-14-5-1-2-7-16(14)13-19/h1-10H,11-13H2/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGZHYBEQDTQDD-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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